Home > Products > Screening Compounds P43980 > Gemcitabine Diphosphate Choline
Gemcitabine Diphosphate Choline -

Gemcitabine Diphosphate Choline

Catalog Number: EVT-13567571
CAS Number:
Molecular Formula: C14H24F2N4O10P2
Molecular Weight: 508.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gemcitabine diphosphate choline is a significant metabolite derived from gemcitabine, a nucleoside analog widely used in chemotherapy. This compound plays a crucial role in the Kennedy pathway, which is essential for phospholipid metabolism, particularly in the context of pancreatic cancer. The metabolic conversion of gemcitabine into its active forms, including gemcitabine diphosphate choline, is critical for its therapeutic efficacy against various cancers, especially pancreatic ductal adenocarcinoma .

Source

Gemcitabine diphosphate choline is primarily synthesized in vivo from gemcitabine following its administration. Gemcitabine itself is a synthetic compound that mimics cytidine and is converted into several active metabolites through phosphorylation processes catalyzed by specific enzymes such as deoxycytidine kinase .

Classification

Chemically, gemcitabine diphosphate choline belongs to the class of nucleoside diphosphates. Its structure includes a ribose sugar, phosphate groups, and a choline moiety, linking it to both nucleic acid metabolism and lipid biosynthesis pathways.

Synthesis Analysis

Methods

The synthesis of gemcitabine diphosphate choline involves several enzymatic steps starting from gemcitabine. Initially, gemcitabine undergoes phosphorylation by deoxycytidine kinase to form gemcitabine monophosphate. This monophosphate is then further phosphorylated to yield gemcitabine diphosphate and eventually gemcitabine triphosphate .

Technical Details

The enzymatic reactions are typically facilitated by:

  • Deoxycytidine kinase: Converts gemcitabine to gemcitabine monophosphate.
  • Nucleoside diphosphate kinase: Catalyzes the conversion of gemcitabine monophosphate to diphosphate.
  • CTP:phosphocholine cytidylyltransferase: This enzyme plays a pivotal role in the Kennedy pathway where gemcitabine diphosphate competes with cytidine triphosphate for binding .
Molecular Structure Analysis

Structure

Gemcitabine diphosphate choline has a complex structure characterized by the following components:

  • Molecular Formula: C₁₄H₂₄F₂N₄O₁₀P₂
  • Molecular Weight: 508.31 g/mol

The structure includes two phosphate groups attached to the ribose sugar, which is linked to a choline moiety. This configuration allows it to participate in both nucleic acid synthesis and lipid metabolism .

Data

The chemical structure can be represented as follows:

Gemcitabine Diphosphate Choline=C14H24F2N4O10P2\text{Gemcitabine Diphosphate Choline}=\text{C}_{14}\text{H}_{24}\text{F}_{2}\text{N}_{4}\text{O}_{10}\text{P}_{2}
Chemical Reactions Analysis

Reactions

Gemcitabine diphosphate choline participates in several biochemical reactions, primarily involving phosphorylation and dephosphorylation processes. It can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis .

Technical Details

Common reactions include:

  • Phosphorylation: The addition of phosphate groups facilitated by kinases.
  • Dephosphorylation: Removal of phosphate groups by phosphatases under physiological conditions.

These reactions are crucial for regulating the levels of active metabolites within cells and for maintaining cellular homeostasis during drug treatment .

Mechanism of Action

Process

The mechanism through which gemcitabine diphosphate choline exerts its effects involves its incorporation into DNA during replication. Specifically, the active metabolite, gemcitabine triphosphate, competes with deoxycytidine triphosphate for incorporation into the growing DNA strand .

Data

This incorporation leads to:

  • Chain Termination: The presence of gemcitabine triphosphate disrupts normal DNA elongation.
  • Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells.

This mechanism highlights the dual role of gemcitabine diphosphate choline in both nucleotide metabolism and cell signaling pathways critical for cancer cell survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Decomposes between 259-268°C.
  • Solubility: Highly soluble in aqueous solutions due to its polar phosphate groups.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Engages readily in phosphorylation reactions, making it an important intermediate in metabolic pathways.

These properties are essential for understanding how this compound behaves within biological systems and its potential interactions with other drugs or metabolites .

Applications

Scientific Uses

Gemcitabine diphosphate choline has been extensively studied for its implications in cancer therapy, particularly:

  • Pancreatic Cancer Treatment: As a metabolite of gemcitabine, it plays a pivotal role in enhancing the drug's efficacy against pancreatic ductal adenocarcinoma.
  • Research Tool: Used to study lipid metabolism and signaling pathways due to its involvement in the Kennedy pathway.

Furthermore, ongoing research aims to explore its potential applications in combination therapies and novel drug delivery systems targeting tumor cells more effectively .

Role of GdPC in the Context of Gemcitabine Pharmacology

Metabolic Pathway Integration and Enzymatic Regulation

GdPC formation exemplifies the metabolic hijacking of chemotherapeutic agents by tumor-specific biochemical pathways. The synthesis occurs via a two-step enzymatic process:

  • Phosphorylation Cascade: Gemcitabine undergoes stepwise phosphorylation catalyzed by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP), then by nucleotide kinases to the diphosphate (dFdCDP) and finally to the triphosphate (dFdCTP). This active metabolite traditionally incorporates into DNA, causing chain termination [5].
  • Kennedy Pathway Diversion: dFdCTP enters the Kennedy pathway (Figure 1), competing with the endogenous substrate cytidine triphosphate (CTP) for the enzyme CTP:phosphocholine cytidylyltransferase (CCT). CCT catalyzes the transfer of a cytidylyl group to phosphocholine, forming CDP-choline. When dFdCTP substitutes for CTP, the aberrant metabolite gemcitabine diphosphate choline (GdPC) is generated [1] [3] [6].

Structural Analysis: GdPC (C₁₄H₂₄F₂N₄O₁₀P₂; Molecular Weight: 508.31 g/mol; CAS: 1643126-46-8) features a unique structure where the gemcitabine moiety replaces the cytidine group in CDP-choline, retaining the phosphocholine segment essential for membrane incorporation but preventing its normal utilization [4] [10]. This structure renders GdPC membrane-impermeable, effectively trapping it within the cell where it accumulates [1] [3].

Table 1: Key Metabolites in Gemcitabine and Kennedy Pathway Crosstalk

CompoundAbbreviationMolecular FormulaMolecular WeightPrimary Role/Function
GemcitabinedFdCC₉H₁₁F₂N₃O₄263.20Prodrug; nucleoside analog chemotherapeutic
Gemcitabine TriphosphatedFdCTPC₉H₁₁F₂N₃O₁₃P₃503.13Active metabolite; incorporates into DNA causing chain termination; inhibits RNR
Cytidine TriphosphateCTPC₉H₁₆N₃O₁₄P₃483.16Endogenous nucleotide; substrate for CCT in CDP-choline synthesis
CDP-CholineCDP-cholineC₁₄H₂₆N₄O₁₁P₂⁺488.33Physiological Kennedy pathway intermediate; precursor to phosphatidylcholine synthesis
Gemcitabine Diphosphate CholineGdPCC₁₄H₂₄F₂N₄O₁₀P₂508.31Aberrant metabolite; formed by CCT using dFdCTP; membrane-impermeable, sequesters gemcitabine

Competitive Kinetics and Regulatory Dynamics: The formation of GdPC is fundamentally governed by substrate competition at the CCT enzyme active site. Research using tumor homogenates demonstrated that physiological CTP concentrations potently inhibit GdPC formation from dFdCTP, confirming direct competition [1] [6]. Crucially, PDAC models exhibit significant heterogeneity in the GdPC/dFdCTP ratio, which is inversely correlated with intratumoral CTP levels. Tumors with inherently low CTP pools (e.g., certain KPC allografts) exhibit markedly higher GdPC/dFdCTP ratios, indicating greater diversion of gemcitabine away from its cytotoxic triphosphate form and into this metabolic sink [1] [3] [6]. This establishes CTP availability as a key determinant of GdPC flux.

Biological Significance and Therapeutic Implications: The discovery of GdPC challenged the traditional view of gemcitabine metabolism, which primarily considered deamination to dFdU as the major inactivation pathway. GdPC represents a quantitatively significant metabolic fate: in the autochthonous KRAS^(G12D); p53^(R172H); pdx-Cre (KPC) mouse model of PDAC, GdPC accumulates to concentrations equimolar to its precursor dFdCTP, signifying its major role in gemcitabine disposition within the tumor [1] [2] [3]. While GdPC itself cannot incorporate into DNA due to its bulky choline moiety, its formation has significant consequences:

  • Metabolic Sink: GdPC sequesters a substantial portion of the phosphorylated gemcitabine pool, effectively reducing the bioavailability of dFdCTP for DNA incorporation and cytotoxicity.
  • Synergistic Modulation: Experimental manipulation of the Kennedy pathway alters GdPC's impact. Stimulating CCT activity using the fatty acid linoleate in KPC-derived cells in vitro significantly increased GdPC formation upon gemcitabine exposure. This increased diversion paradoxically led to synergistic growth inhibition, suggesting GdPC accumulation itself or the perturbation of phospholipid metabolism might contribute to cytotoxicity under specific conditions [1] [6] [7]. This highlights the complex interplay between drug metabolism and tumor biochemistry.

Historical Discovery and Significance in Pancreatic Ductal Adenocarcinoma (PDAC) Research

Pre-GdPC Understanding of Gemcitabine Limitations: Gemcitabine became a cornerstone of PDAC treatment despite modest survival benefits. Research preceding the discovery of GdPC primarily attributed treatment failure to factors like poor drug delivery due to the dense PDAC stroma, intrinsic or acquired resistance mechanisms (e.g., reduced dCK activity, increased deaminase activity), and metabolic deactivation to dFdU [5]. While dFdU was considered the primary inactive metabolite, the discovery of GdPC revealed an entirely novel and quantitatively significant intratumoral metabolic pathway.

The Crucial Role of the KPC Model: The discovery of GdPC was intrinsically linked to the development and utilization of advanced, physiologically relevant PDAC models. The landmark development of the KRAS^(G12D); p53^(R172H); pdx-Cre (KPC) genetically engineered mouse model by David Tuveson's group in 2002 provided a critical tool [9]. Unlike subcutaneous xenografts, KPC mice develop spontaneous, autochthonous pancreatic tumors that faithfully recapitulate the genetics, dense desmoplastic stroma, microenvironment, and therapeutic resistance of human PDAC. This model's fidelity proved essential for uncovering in vivo metabolic phenomena absent in simpler models [1] [3] [9].

Identification and Characterization (2014): In 2014, Bapiro, Richards, Jodrell, and colleagues, working primarily at the Cancer Research UK Cambridge Institute, published the seminal study identifying GdPC. Their research was driven by the hypothesis that dFdCTP could be metabolized similarly to cytosine arabinoside (Ara-C) triphosphate, which was known to form Ara-C diphosphate choline. Utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies they had previously refined to measure gemcitabine metabolites in tissue [1], they analyzed tumor tissue from KPC mice treated with gemcitabine.

Table 2: Key Milestones in GdPC Research History

YearMilestoneModel/ToolKey Finding/ImplicationCitation/Reference
2002Development of KPC mouse modelKRAS^(G12D); p53^(R172H); pdx-Cre miceCreated an autochthonous PDAC model faithfully recapitulating human disease biology and therapeutic resistance, enabling relevant in vivo metabolic studiesHingorani et al.; Tuveson [9]
2011Refinement of LC-MS/MS for gemcitabine metabolites in tumorsTumor tissue analysisDeveloped sensitive method for detecting gemcitabine and metabolites (dFdU, dFdCTP) in tumor tissue, paving way for GdPC discoveryBapiro et al. [1]
2014Discovery and Characterization of GdPCKPC mouse PDAC tissue; MIA PaCa-2 xenografts; K8484 allograftsIdentified GdPC as a major novel metabolite equimolar to dFdCTP in KPC tumors; linked to Kennedy pathway; inverse correlation with CTP; modulated by linoleateBapiro et al. [1] [2] [3]
2014Synthesis of authentic GdPC standardChemical synthesisEnabled definitive identification and quantification of GdPC in biological matricesToronto Research Chemicals [1] [4]

Key findings from this study included:

  • Detection and Quantification: A novel peak detected during LC-MS/MS analysis of KPC tumor extracts was identified as GdPC based on its mass spectral fragmentation pattern (precursor ion m/z 509 → product ion m/z 184.05), comparison with the fragmentation of synthetic GdPC standard (synthesized by Toronto Research Chemicals), and analogy to CDP-choline (m/z 489.1 → 184.05) [1] [4]. Quantification revealed GdPC concentrations reached levels equimolar to dFdCTP in KPC tumors, solidifying its status as a major metabolite [1] [2] [3].
  • Model-Dependent Variability: The study utilized a comparative oncology approach. Analysis of subcutaneous tumor models (human MIA PaCa-2 xenografts and mouse K8484 KPC cell allografts) revealed significant variability in GdPC/dFdCTP ratios. This heterogeneity underscored the influence of specific tumor biology (particularly CTP levels) on this metabolic pathway and provided models to study its determinants and consequences [1] [3].
  • Enzymatic Confirmation: Experiments using in vitro tumor homogenates demonstrated that GdPC formation from dFdCTP was catalyzed by endogenous enzymes and was competitively inhibited by physiological concentrations of CTP, confirming the role of CCT [1] [6].
  • Functional Impact: The linoleate stimulation experiments provided the first evidence that modulating the Kennedy pathway could influence GdPC formation and, consequently, gemcitabine's overall cytotoxic effect in PDAC cells [1] [6] [7].

Significance and Lasting Impact: The discovery of GdPC fundamentally altered the understanding of intratumoral gemcitabine metabolism in PDAC. It highlighted:

  • Kennedy Pathway as a Therapeutic Target: The pathway's involvement in gemcitabine metabolism presents novel targets (e.g., CCT, choline kinase) for pharmacological intervention to improve gemcitabine efficacy by reducing GdPC diversion or exploiting its formation.
  • Metabolic Heterogeneity: GdPC levels vary significantly between PDAC models, suggesting metabolic heterogeneity among human PDACs that could influence treatment response.
  • Importance of Physiologic Models: The critical role of the KPC model in this discovery emphasized the necessity of using sophisticated, pathologically relevant models to uncover complex in vivo drug metabolism and resistance mechanisms that are absent in cell lines or conventional xenografts [1] [3] [9].
  • Rationale for Combination Therapies: The inverse CTP-GdPC relationship and the linoleate synergy experiment provide a biochemical rationale for exploring combination strategies targeting nucleotide pools or Kennedy pathway activation alongside gemcitabine.

Properties

Product Name

Gemcitabine Diphosphate Choline

IUPAC Name

[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C14H24F2N4O10P2

Molecular Weight

508.31 g/mol

InChI

InChI=1S/C14H24F2N4O10P2/c1-20(2,3)6-7-27-31(23,24)30-32(25,26)28-8-9-11(21)14(15,16)12(29-9)19-5-4-10(17)18-13(19)22/h4-5,9,11-12,21H,6-8H2,1-3H3,(H3-,17,18,22,23,24,25,26)/t9-,11-,12-/m1/s1

InChI Key

WEAJNZCNBIEIHD-YUSALJHKSA-N

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.